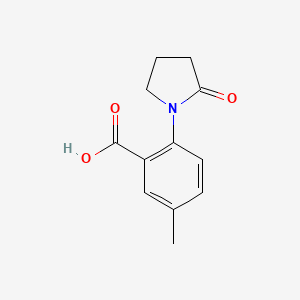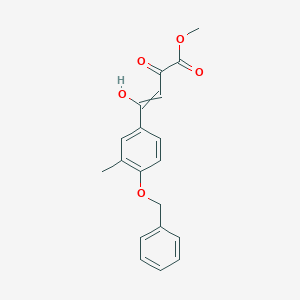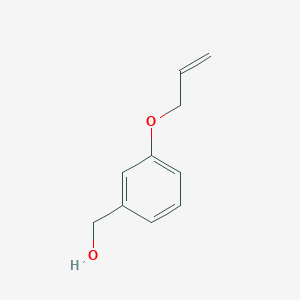
5-Methyl-2-(2-oxopyrrolidin-1-yl)benzoic acid
説明
“5-Methyl-2-(2-oxopyrrolidin-1-yl)benzoic acid” is a chemical compound with the CAS Number: 1019394-58-1. It has a molecular weight of 219.24 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 5-methyl-2-(2-oxo-1-pyrrolidinyl)benzoic acid. The InChI code for this compound is 1S/C12H13NO3/c1-8-4-5-10 (9 (7-8)12 (15)16)13-6-2-3-11 (13)14/h4-5,7H,2-3,6H2,1H3, (H,15,16) .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . More detailed physical and chemical properties are not available in the resources I found.科学的研究の応用
Chemical Synthesis and Pharmacological Activities
Hypoglycemic Benzoic Acid Derivatives : Research into hypoglycemic benzoic acid derivatives, including structure-activity relationships, has led to the development of repaglinide, a therapeutic for type 2 diabetes, which was granted FDA and EMEA approval. The study provides insights into the pharmacophoric groups necessary for hypoglycemic activity, proposing a general pharmacophore model suitable for this class of compounds (Grell et al., 1998).
Convenient Synthesis Methods : A new procedure for the synthesis of 2-(3-methyl-2,5-di-oxopyrrolidin-lyl)benzoic acid is reported, offering cleaner material in higher overall yield than previously reported methods. This highlights the continuous efforts in optimizing synthetic routes for such compounds (Barker et al., 2003).
Materials Science and Coordination Chemistry
Metal-Organic Frameworks (MOFs) : The synthesis and characterization of MOFs using derivatives of benzoic acid, including their luminescent and magnetic properties, demonstrate the utility of these compounds in constructing materials with potential applications in gas adsorption and catalysis (Liu et al., 2018).
Antimicrobial Activity : Novel methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives have shown significant antibacterial activity, suggesting potential for the development of new antimycobacterial agents. This underscores the relevance of benzoic acid derivatives in the search for new therapeutic agents (Nural et al., 2018).
Environmental and Analytical Chemistry
- Trace Determination of Iron : The development of a new method for the preconcentration and determination of trace iron concentrations using a synthesized ligand, 3-(3-hydroxy-2-methyl-4-oxopyrrolidin-1(4H)-yl) benzoic acid, illustrates the application of these compounds in enhancing environmental monitoring techniques (Borzoei et al., 2019).
Safety and Hazards
The compound has been labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
特性
IUPAC Name |
5-methyl-2-(2-oxopyrrolidin-1-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-8-4-5-10(9(7-8)12(15)16)13-6-2-3-11(13)14/h4-5,7H,2-3,6H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRLUZUUCMRSYKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCCC2=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-(2-oxopyrrolidin-1-yl)benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![Thieno[3,2-c]pyridin-4-ylhydrazine](/img/structure/B1516956.png)





